

JN403: A Selective Alpha-7 Nicotinic Acetylcholine Receptor Agonist

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Compound of Interest		
Compound Name:	JN403	
Cat. No.:	B608204	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **JN403**, chemically identified as (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester, is a potent and selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α 7 nAChR).[1] This receptor subtype is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various physiological processes, including cognition, inflammation, and pain perception. The selective activation of α 7 nAChR by agonists like **JN403** presents a promising therapeutic strategy for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of **JN403**, detailing its binding affinity, functional activity, selectivity, and downstream signaling pathways.

Quantitative Pharmacology

The pharmacological profile of **JN403** has been characterized through a series of in vitro assays, quantifying its binding affinity, potency, and efficacy at the human α 7 nAChR.

In Vitro Binding and Functional Activity



Parameter	Receptor/Assay	Value	Reference
Binding Affinity (pKd)	Human α7 nAChR ([125Ι]α-bungarotoxin)	6.7	[1]
Functional Potency (pEC50)	Human α7 nAChR (Calcium Influx, GH3 cells)	7.0	[1]
Functional Efficacy (Emax)	Human α7 nAChR (Calcium Influx, GH3 cells)	85% (vs. Epibatidine)	[1]
Functional Potency (pEC50)	Human α7 nAChR (Electrophysiology, Xenopus oocytes)	5.7	[1]
Functional Efficacy (Emax)	Human α7 nAChR (Electrophysiology, Xenopus oocytes)	55% (vs. Epibatidine)	[1]

Selectivity Profile

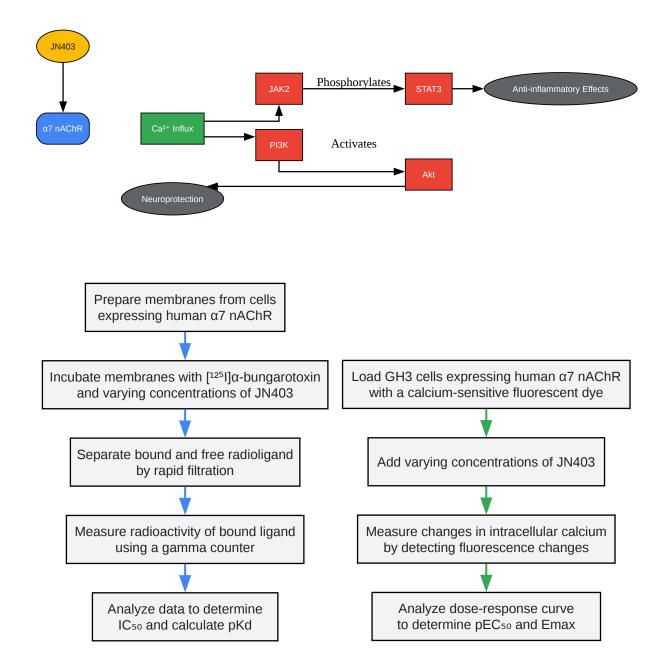
JN403 exhibits a high degree of selectivity for the $\alpha 7$ nAChR over other nAChR subtypes and the 5HT3 receptor.

Receptor Subtype	Agonist Activity (pEC50)	Antagonist Activity (pIC50)	Reference
Human α4β2 nAChR	< 4	< 4.8	[1]
Human α3β4 nAChR	< 4	< 4.8	[1]
Human α1β1γδ nAChR	< 4	< 4.8	[1]
Human 5HT3 Receptor	< 4	< 4.8	[1]

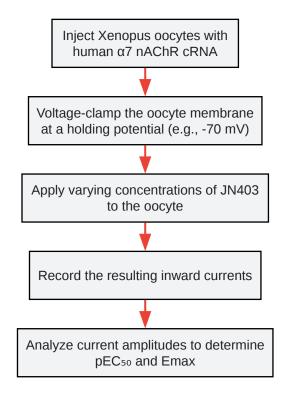
Signaling Pathways



Activation of the $\alpha7$ nAChR by **JN403** initiates a cascade of intracellular signaling events. The primary mechanism involves the influx of calcium ions, which in turn can modulate various downstream pathways, including the JAK2/STAT3 and PI3K/Akt pathways. These pathways are crucial in mediating the anti-inflammatory and neuroprotective effects of $\alpha7$ nAChR activation.







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References

- 1. researchgate.net [researchgate.net]
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